N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of VU0648553-1 is CapZβ , a protein involved in the dynamics of focal adhesions . CapZβ plays a crucial role in the migration and metastasis of cancer cells .
Mode of Action
VU0648553-1 interacts with CapZβ, inhibiting the recycling and degradation of integrins . This interaction compromises the assembly-disassembly dynamics of focal adhesions, thereby inhibiting the migration and invasion of various cancer cells .
Biochemical Pathways
VU0648553-1 affects the endosomal trafficking pathway . By targeting CapZβ, it inhibits endosomal trafficking, which has been implicated in tumor metastasis .
Result of Action
The molecular and cellular effects of VU0648553-1’s action include significant inhibition of colony formation, migration, and invasion of various cancer cells in vitro . In various experimental or transgenic mouse models, VU0648553-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma .
Biological Activity
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H18N4O3, featuring a furan ring and a pyrazolo[3,4-b]pyridine moiety. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, compounds similar to N-(4-(furan-2-yl)-1-methyl-6-oxo...) have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A study by Paczkowski et al. highlighted that certain pyrazoloquinoline derivatives showed promising results in attenuating tumor growth in xenograft models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Isoxazole derivatives have shown selective inhibition of the COX-2 enzyme, which is crucial in inflammatory pathways. The presence of the furan group may enhance this selectivity, leading to reduced side effects compared to non-selective inhibitors .
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. Preliminary data suggest that it may influence the NF-kB pathway, which plays a critical role in inflammation and cancer progression. Further molecular docking studies are needed to elucidate the precise interactions at the molecular level.
Study 1: Anticancer Activity
In a recent study involving human breast cancer cells (MCF-7), N-(4-(furan-2-yl)-1-methyl...) was found to induce apoptosis through caspase activation. The IC50 value was determined to be 15 µM after 48 hours of treatment, indicating potent anticancer activity .
Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory effects of related compounds demonstrated that those containing the pyrazolo[3,4-b]pyridine structure significantly reduced edema in a rat model of paw inflammation. The compounds were administered at doses ranging from 5 to 20 mg/kg, showing a dose-dependent response in inflammation reduction .
Data Summary Table
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-11-17(12-6-3-4-7-14(12)23-11)19(29)22(30)25-20-18-13(15-8-5-9-31-15)10-16(28)24-21(18)27(2)26-20/h3-9,13,23H,10H2,1-2H3,(H,24,28)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNTWLIYYLHGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=NN(C4=C3C(CC(=O)N4)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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